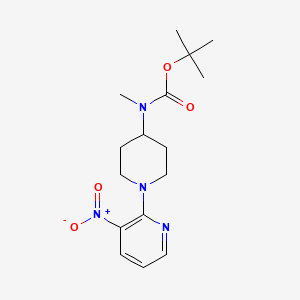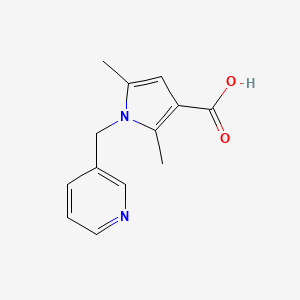
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a catalytic ruthenium complex and an alkali metal base to facilitate the bimolecular assembly of the compound . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound may be used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid
- 2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid
- 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-2-carboxylic acid
Uniqueness
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the pyridin-3-ylmethyl group
Eigenschaften
Molekularformel |
C13H14N2O2 |
|---|---|
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-12(13(16)17)10(2)15(9)8-11-4-3-5-14-7-11/h3-7H,8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
AAMZXQTXNWUFFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


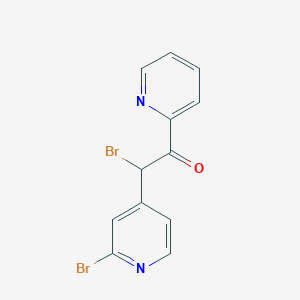

![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
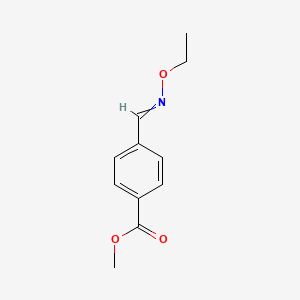
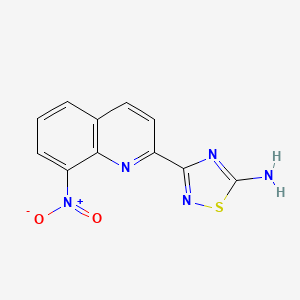
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]formamide](/img/structure/B13880408.png)
![N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]propanamide](/img/structure/B13880413.png)
![3-Iodo-1-(2-methoxyethyl)pyrrolo[3,2-c]pyridine](/img/structure/B13880417.png)

![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)

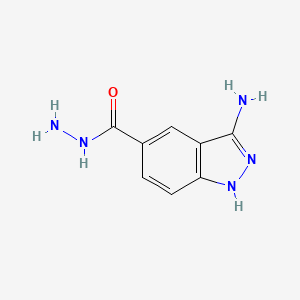
![{6-Methyl-3-[(1-methylethyl)oxy]-2-pyridinyl}methanol](/img/structure/B13880435.png)
